N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide
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Overview
Description
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is a chemical compound known for its unique bicyclic structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The bicyclic structure provides rigidity, which is often beneficial in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with 1-azabicyclo[2.2.2]octan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides
Scientific Research Applications
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with nicotinic acetylcholine receptors.
Pharmacology: Used in the development of drugs targeting specific receptors in the brain, such as the α7 nicotinic acetylcholine receptor.
Biology: Employed in studies investigating the role of nicotinic receptors in cognitive functions and memory.
Industry: Utilized in the synthesis of other complex organic molecules due to its stable bicyclic structure.
Mechanism of Action
The compound exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as an agonist at the α7 subtype of these receptors, which are involved in cognitive processes such as learning and memory. By binding to these receptors, it modulates neurotransmitter release and enhances synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
N-(1-azabicyclo[2.2.2]oct-3-yl)-1H-indazole-3-carboxamide: Another compound with a similar bicyclic structure, known for its role as a nicotinic receptor agonist.
N-(1-azabicyclo[2.2.2]oct-3-yl)-furo[2,3-c]pyridine-5-carboxamide: Known for its use in pharmacological studies targeting nicotinic receptors.
Uniqueness
N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide ring, which can influence its binding affinity and specificity towards certain receptors. This structural feature can be exploited to design more selective and potent therapeutic agents .
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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